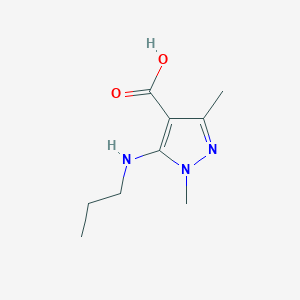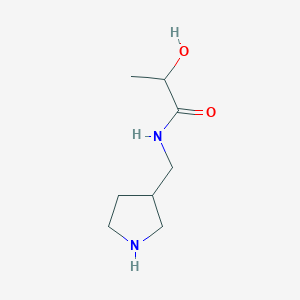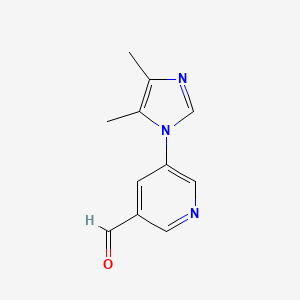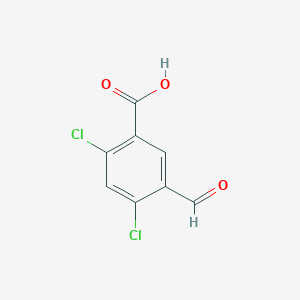![molecular formula C11H20BrNO4 B13287258 (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid CAS No. 152922-78-6](/img/structure/B13287258.png)
(2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is a synthetic organic compound characterized by the presence of a bromine atom, a hexanoic acid moiety, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of a suitable precursor, followed by the introduction of the tert-butyl carbamate group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The final step involves the hydrolysis of the ester to yield the desired hexanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or carboxylic acids and reduction to form alcohols or alkanes.
Hydrolysis: The ester and carbamate groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Acids and Bases: Hydrochloric acid (HCl), sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
(2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and carbamate group play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
Properties
CAS No. |
152922-78-6 |
|---|---|
Molecular Formula |
C11H20BrNO4 |
Molecular Weight |
310.18 g/mol |
IUPAC Name |
(2S)-6-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C11H20BrNO4/c1-11(2,3)17-10(16)13-8(9(14)15)6-4-5-7-12/h8H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-/m0/s1 |
InChI Key |
XDCIBFZPQRLWDU-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCBr)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCBr)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13287193.png)



![N-[(3-fluorophenyl)methyl]-N-methylcarbamoyl chloride](/img/structure/B13287215.png)

![5-Methyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13287227.png)

![8-Fluoro-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13287249.png)

![2-(2-Methylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-A]pyrazine](/img/structure/B13287264.png)

![2-{[(2,3-Difluorophenyl)methyl]amino}propan-1-ol](/img/structure/B13287267.png)
